molecular formula C16H12O2S B11849396 Naphthalene, 2-(phenylsulfonyl)- CAS No. 32338-05-9

Naphthalene, 2-(phenylsulfonyl)-

Cat. No.: B11849396
CAS No.: 32338-05-9
M. Wt: 268.3 g/mol
InChI Key: GBFRFHIQYNFBLU-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)naphthalene is an organic compound that belongs to the class of aromatic sulfonyl compounds It consists of a naphthalene ring system substituted with a phenylsulfonyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfonyl)naphthalene typically involves the sulfonylation of naphthalene derivatives. One common method is the reaction of naphthalene with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 2-(Phenylsulfonyl)naphthalene can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as Lewis acids can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulfonyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-(Phenylsulfonyl)naphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The naphthalene ring system allows for π-π stacking interactions with aromatic amino acids in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

  • 1,8-Bis(phenylsulfanyl)naphthalene
  • 1,8-Bis[(2-methoxycarbonylphenyl)sulfanyl]naphthalene
  • 1,8-Bis[(2-methoxycarbonylphenyl)sulfonyl]naphthalene

Comparison: 2-(Phenylsulfonyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in biochemical studies.

Properties

CAS No.

32338-05-9

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

2-(benzenesulfonyl)naphthalene

InChI

InChI=1S/C16H12O2S/c17-19(18,15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12H

InChI Key

GBFRFHIQYNFBLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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